3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

Catalog No.
S696925
CAS No.
203799-76-2
M.F
C28H31N3
M. Wt
409.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-tria...

CAS Number

203799-76-2

Product Name

3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

IUPAC Name

3,5-bis(4-tert-butylphenyl)-4-phenyl-1,2,4-triazole

Molecular Formula

C28H31N3

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C28H31N3/c1-27(2,3)22-16-12-20(13-17-22)25-29-30-26(31(25)24-10-8-7-9-11-24)21-14-18-23(19-15-21)28(4,5)6/h7-19H,1-6H3

InChI Key

ADENFOWRGOZGCW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Organic Light-Emitting Diodes (OLEDs):

3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (BTPT) is primarily studied and applied in the field of organic light-emitting diodes (OLEDs). It functions as an electron transport material (ETM) []. ETMs play a crucial role in OLEDs by facilitating the efficient transport of electrons from the cathode (negative electrode) to the emissive layer, where they recombine with holes to generate light [].

BTPT exhibits several properties that make it a suitable ETM for OLEDs:

  • High electron mobility: This allows for efficient transport of electrons, contributing to improved device performance [].
  • Good film-forming properties: BTPT readily forms thin films with uniform morphology, essential for optimal device function [].
  • Thermal stability: BTPT maintains its properties at elevated temperatures, crucial for device processing and operation [].

Research has shown that BTPT can be employed in various OLED architectures, including single-layer, double-layer, and phosphorescent OLEDs [, ]. Studies have demonstrated that BTPT-based OLEDs achieve high luminous efficiency, good color purity, and extended lifetimes [, ].

Other Potential Applications:

While the primary research focus for 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole lies in OLEDs, there is ongoing exploration of its potential applications in other areas:

  • Organic photovoltaics (OPVs): Similar to OLEDs, OPVs involve the conversion of light energy into electrical energy. Initial research suggests that BTPT might hold promise as an electron transport material in OPVs, although further investigation is needed [].
  • Chemosensors: BTPT's unique structure and properties are being investigated for its potential use in developing chemosensors for various analytes. However, this area of research is still in its early stages [].

3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is a triazole derivative characterized by its unique molecular structure, which includes two 4-tert-butylphenyl groups and one phenyl group attached to the triazole ring. This compound is notable for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs) where it serves as an electron transport material. The compound exhibits significant thermal stability and high triplet energy levels, making it suitable for various optoelectronic applications.

The synthesis of 3,5-bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole typically involves reactions that include the formation of a carbodiimide intermediate followed by cyclization with hydrazines or hydrazones. For instance, the reaction pathway often starts with the condensation of phenylhydrazine derivatives with appropriate carbonyl compounds, leading to the formation of the triazole ring through a series of dehydration and cyclization steps .

The synthesis of 3,5-bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole can be achieved through several methods:

  • Condensation Reactions: Involves the reaction of 4-tert-butylphenylhydrazine with appropriate carbonyl compounds.
  • Cyclization: Following condensation, cyclization occurs under acidic or basic conditions to form the triazole ring.
  • Purification: The product is typically purified using recrystallization or chromatography techniques to obtain high-purity samples suitable for further applications .

Unique Features3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazoleStructureOLEDsEnhanced electron transport properties3-(Diphenylphosphoryl)-5-(phenyl)-triazoleStructureOLEDsContains phosphorus which may enhance stability1-(Phenylethynyl)-triazole derivativesStructureAntifungal agentsKnown for biological activity against fungi

The unique combination of two bulky tert-butyl groups and one phenyl group in 3,5-bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole enhances its solubility and stability compared to other similar compounds. This structural configuration contributes to its effectiveness as an electron transport material in organic electronic devices.

Interaction studies involving 3,5-bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole primarily focus on its electron transport capabilities in OLEDs. These studies assess how well the compound interacts with other materials in device architectures to optimize performance metrics such as efficiency and stability. Investigations into its interaction with various host materials have shown promising results in enhancing device efficiency by improving charge balance within the emissive layer .

XLogP3

7.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-Bis[4-(1,1-dimethylethyl)phenyl]-4-phenyl-4H-1,2,4-triazole

Dates

Modify: 2023-08-15

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